2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane
Description
Properties
Molecular Formula |
C6H12F3N |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(3-10)6(7,8)9/h4-5H,3,10H2,1-2H3 |
InChI Key |
PXGRGVFBRLBYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reaction Scheme:
α-Amino aldehyde/ketone + TMS-CF₃ → β-Amino-α-trifluoromethyl alcohol
Yield and Selectivity:
- Typically yields range from 40% to 70%, with stereoselectivity depending on the substrate and conditions.
- Diastereomeric mixtures are common, but enantioselective variants are under development.
Cyanohydrine Route from Trifluoroacetophenone Derivatives
This method involves converting trifluoromethyl ketones into amino derivatives via cyanohydrine intermediates, followed by reduction to amino alcohols.
Procedure:
Reaction Scheme:
Trifluoroacetophenone + TMS-CN → Cyanohydrine
Cyanohydrine + LiAlH₄ → Amino alcohol (2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane)
Advantages:
- High regioselectivity.
- Suitable for synthesizing racemic mixtures.
Ring-Opening of Trifluoromethyloxiranes with Secondary Amines
The regioselective nucleophilic ring opening of trifluoromethyloxiranes provides a versatile approach to amino trifluoromethyl compounds.
Procedure:
Reaction Scheme:
2-ethoxy-2-trifluoromethyloxirane + secondary amine → this compound
Notable Features:
- High regioselectivity.
- Mild reaction conditions.
- Yields typically range from 66% to 83%.
Enantioselective Borane-Mediated Reduction of Trifluoromethyl Ketones
This approach involves enantioselective reduction of trifluoromethyl ketones to produce optically active amino alcohols.
Procedure:
Reaction Scheme:
Trifluoromethyl ketone + chiral borane → Enantiomerically pure amino alcohol
Advantages:
- High enantiomeric excess (up to 96% ee).
- Suitable for synthesizing chiral pharmaceuticals.
Industrial Synthesis via Halogenated Hydrocarbon Precursors
The patent literature describes industrial processes involving halogenated hydrocarbons and metal halides to produce amino trifluoromethyl compounds, including This compound .
Procedure:
- Halogenated precursors (e.g., halogenated butanes) are reacted with metal halides (e.g., zinc chloride, boron trifluoride) under controlled conditions.
- Subsequent steps involve nucleophilic substitution and reduction to introduce amino groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or hydride donors.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or other amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its overall behavior in biological systems .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane with key structural analogues:
Key Differences and Implications
Trifluoromethyl vs. Fluoromethyl Groups: The trifluoromethyl group in this compound enhances lipophilicity and electron-withdrawing effects compared to monofluorinated analogues like N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine . This increases metabolic stability and bioavailability in drug design .
Amine Substitution (Primary vs. Tertiary): Primary amines (e.g., this compound) exhibit higher nucleophilicity and are more reactive in condensation reactions than tertiary amines like N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine. However, tertiary amines offer better steric protection against oxidation .
Cyclobutane vs.
Aromatic vs. Aliphatic Systems: Compounds like 3-amino-1-phenylbutane exhibit π-π stacking interactions due to the phenyl group, which are absent in aliphatic fluorinated amines. This difference influences solubility and receptor binding profiles .
Oxygen-Containing Substituents: The ethoxy group in 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic trifluoromethyl group in the target compound .
Biological Activity
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is a trifluoromethylated organic compound with significant potential in pharmaceutical applications due to its unique structural features. The presence of both an aminomethyl group and a trifluoromethyl group enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and ongoing research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 155.16 g/mol. Its structure allows for hydrogen bonding and electrostatic interactions due to the aminomethyl group, while the trifluoromethyl group contributes to increased lipophilicity, which can affect absorption and distribution in biological systems.
The biological activity of this compound is primarily influenced by its ability to interact with various biomolecules. The aminomethyl group facilitates hydrogen bonding, potentially enhancing the compound's affinity for specific targets within biological systems. The trifluoromethyl group may also contribute to its interaction profile by increasing hydrophobic interactions.
Potential Therapeutic Applications
Research indicates that this compound could serve as a pharmaceutical intermediate or active ingredient in drug development. Its unique chemical properties suggest potential applications in:
- Antimicrobial agents : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties.
- Neurological disorders : Compounds that interact with calcium channels are being explored for their therapeutic effects on conditions such as neuropathic pain .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A study demonstrated that derivatives of amino acids with similar structural features could bind effectively to calcium channels, suggesting a pathway for this compound to influence neurological pathways .
- Another investigation into structurally analogous compounds revealed significant antibacterial activity against various strains of bacteria, indicating a potential role for this compound in antibiotic development .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features | Biological Activity Potential |
|---|---|---|---|
| This compound | Aminomethyl and trifluoromethyl groups | Potential antimicrobial and neuroactive | |
| 2-Amino-3-methyl-1,1,1-trifluorobutane | Lacks aminomethyl side chain | Limited biological activity | |
| 3-Methyl-2-(trifluoromethyl)butanamine | Similar backbone but different positioning of groups | Antimicrobial activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
